

An In-depth Technical Guide to the Spectroscopic Identification of (-)-Matairesinol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and methodologies essential for the identification and structural elucidation of **(-)-Matairesinol**, a dibenzylbutyrolactone lignan of significant interest for its potential pharmacological activities. The following sections detail the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, experimental protocols, and a logical workflow for its characterization.

Spectroscopic Data for (-)-Matairesinol

The unambiguous identification of **(-)-Matairesinol** relies on a combination of one- and two-dimensional NMR techniques, as well as mass spectrometry. While a complete, assigned spectrum for **(-)-Matairesinol** is not readily available in the cited literature, data from closely related compounds like hydroxymatairesinol provide valuable insights into the expected chemical shifts.[1][2] The following tables summarize the key spectroscopic data.

Table 1: ¹H NMR Spectroscopic Data for (-)-Matairesinol (400 MHz, CDCl₃)



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2', H-2"	6.81 - 6.76	m	
H-5', H-5"	6.65 - 6.63	m	
H-6', H-6"	6.54 - 6.47	m	
H-9a	4.43	dd	9.5, 5.6
H-9b	4.22	dd	9.5, 7.6
OCH₃	3.79, 3.74	S	_
H-7'a, H-7"a	2.79 - 2.72	m	
H-7'b, H-7"b	2.65 - 2.59	m	
H-8'	2.54 - 2.47	m	_
H-8	2.54 - 2.47	m	-

Note: The chemical shifts are based on data for 7R-hydroxymatairesinol and may vary slightly for **(-)-Matairesinol**. The assignments for the aromatic protons (H-2', H-5', H-6' and H-2", H-5", H-6") are interchangeable between the two aromatic rings.

Table 2: 13C NMR Spectroscopic Data for (-)-Matairesinol (100 MHz, CDCl3)



Position	Chemical Shift (δ, ppm)	
C-9	179.0	
C-1', C-1"	146.9, 146.7	
C-3', C-3"	145.7, 144.8	
C-4', C-4"	134.0, 129.3	
C-6', C-6"	121.9, 119.3	
C-2', C-2"	114.0, 113.9	
C-5', C-5"	111.0, 107.9	
C-7	74.4	
C-9'	68.4	
OCH ₃	55.7	
C-8	46.2	
C-8'	46.2	
C-7', C-7"	35.0	

Note: The chemical shifts are based on data for 7R-hydroxymatairesinol and may vary slightly for **(-)-Matairesinol**. The assignments for the aromatic carbons are interchangeable between the two aromatic rings.

Table 3: Mass Spectrometry Data for (-)-Matairesinol

Technique	Ionization Mode	Observed m/z	Formula	Calculated Mass
HR-ESI-MS	Positive	381.1281 [M+Na]+	C20H22O6Na	381.1263

The fragmentation of matairesinol in mass spectrometry is not dependent on its stereochemistry.[3] Common fragmentation pathways involve the cleavage of the benzyl



groups and the opening of the lactone ring.[3]

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for the accurate identification of (-)-Matairesinol. The following protocols provide a general framework for NMR and MS analysis.

2.1 NMR Spectroscopy Protocol

- Sample Preparation:
 - Dissolve a few milligrams of the purified (-)-Matairesinol in a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).[3]
 - Add a small amount of a reference standard, like tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.[3]
- · Data Acquisition:
 - Perform the NMR experiments on a high-field NMR spectrometer (e.g., 400 MHz or higher).[3]
 - Acquire a standard one-dimensional ¹H NMR spectrum to determine the proton chemical shifts and coupling constants.
 - Acquire a one-dimensional ¹³C NMR spectrum to identify the number and types of carbon atoms.
 - Perform two-dimensional NMR experiments for complete structural elucidation:[4]
 - COSY (Correlation Spectroscopy): To identify proton-proton couplings.[2]
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.[2]
 - HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is key for assembling the molecular structure.[2]



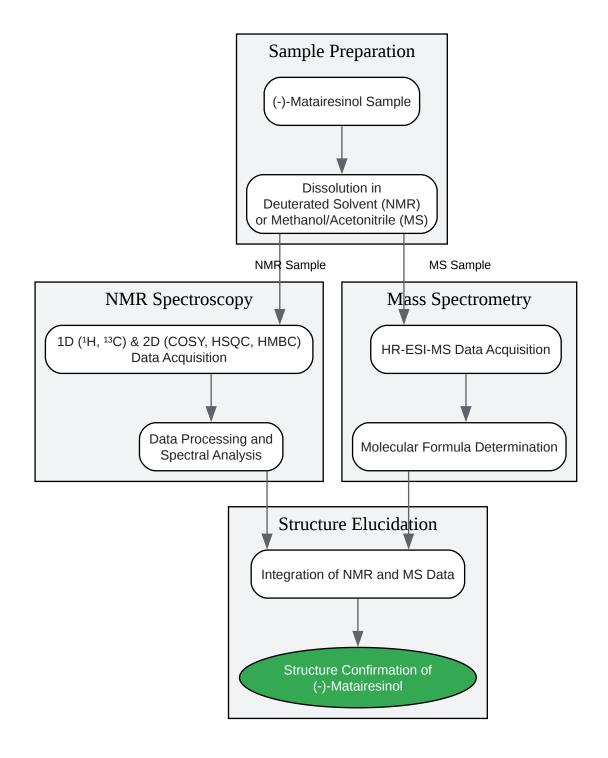
2.2 Mass Spectrometry Protocol

- Sample Preparation:
 - Dissolve the purified compound in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.
 - Further dilute the stock solution with the initial mobile phase to a final concentration suitable for the instrument's sensitivity (typically in the low µg/mL to ng/mL range).
- Instrumentation and Data Acquisition:
 - Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source for accurate mass determination.
 - Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺.
 - The mass scan range should be set to cover the expected molecular weight of (-)-Matairesinol (358.39 g/mol).[5]

Visualization of the Identification Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification of (-)-Matairesinol.





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